Cannabichromene

Overview

Description

Cannabichromene, also known as cannabichrome, is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is one of the many cannabinoids present in cannabis, alongside more well-known compounds such as tetrahydrocannabinol and cannabidiol. This compound is known for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects .

Mechanism of Action

Target of Action

Cannabichromene (CBC) is a non-psychoactive cannabinoid found in Cannabis sativa . It has been revealed through in vitro pharmacological assays that CBC has multiple targets, including direct and indirect effects on the endocannabinoid system (ECS) . CBC primarily targets the CB2 receptors , making it a selective CB2 receptor agonist. The CB2 receptors are known to play a crucial role in the regulation of inflammation .

Mode of Action

CBC interacts with its primary target, the CB2 receptor, by acting as an agonist . This interaction triggers a series of cellular responses that lead to its therapeutic effects. CBC has been shown to suppress inflammation in RAW 264.7 cells by downregulating the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase pathways (MAPK) .

Biochemical Pathways

CBC affects several biochemical pathways. It has been hypothesized to affect the psychoactivity of THC . CBC acts on the TRPV1 and TRPA1 receptors, interfering with their ability to break down endocannabinoids . Moreover, CBC has been shown to suppress inflammation by downregulating the NF-kB and MAPK pathways .

Pharmacokinetics

The pharmacokinetics of CBC have been examined in humans . After a single dose and after the final dose, the maximum concentration (Cmax) of CBC increased by 1.3–1.8-fold for each twofold increase in dose . The time to reach maximum concentration (tmax) ranged from 1.6–4.3 hours . CBC may have preferential absorption over CBD and THC when administered together .

Result of Action

The molecular and cellular effects of CBC’s action are primarily anti-inflammatory. CBC inhibits nitric oxide production by approximately 50% at a concentration of 20 μM . In addition, CBC treatment significantly inhibits causes of inflammation such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels .

Action Environment

The action, efficacy, and stability of CBC can be influenced by various environmental factors. For instance, the presence of other cannabinoids like CBD and THC can affect the absorption of CBC . More research is needed to fully understand how different environmental factors influence the action of CBC.

Biochemical Analysis

Biochemical Properties

Cannabichromene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) receptors . These interactions interfere with the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, enhancing their effects . This compound also interacts with cytochrome P450 enzymes, particularly CYP2C9, which metabolizes it into 8′-hydroxy-cannabichromene and 6′,7′-epoxy-cannabichromene .

Cellular Effects

This compound influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. This compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and nitric oxide (NO), in microglia cells . Additionally, it has been observed to promote the viability of neural stem progenitor cells, which are essential for brain function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several receptors and enzymes. This compound acts as an agonist for TRPA1 and TRPV1 receptors, leading to the modulation of pain and inflammation . It also binds weakly to cannabinoid receptors CB1 and CB2, with a higher affinity for CB2, which is associated with anti-inflammatory effects . Furthermore, this compound’s interaction with cytochrome P450 enzymes results in the formation of metabolites that further modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade when exposed to high temperatures or prolonged storage . In vitro studies have shown that this compound can maintain its anti-inflammatory and neuroprotective effects over extended periods . In vivo studies have demonstrated that this compound can reduce inflammation and promote cell viability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce significant anti-inflammatory and neuroprotective effects . High doses of this compound may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The primary metabolites of this compound are 8′-hydroxy-cannabichromene and 6′,7′-epoxy-cannabichromene . These metabolites have been shown to reduce pro-inflammatory cytokine levels and modulate inflammatory responses . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors that influence its bioavailability and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed preferentially over other cannabinoids, such as cannabidiol and tetrahydrocannabinol, when administered together . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in specific tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and receptors . These interactions influence its anti-inflammatory and neuroprotective effects. Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromene is typically synthesized from cannabigerolic acid, which is the precursor for all cannabinoids. The synthesis involves the cyclization of cannabigerolic acid by the enzyme cannabichromenic acid synthase to form cannabichromenic acid. This acid is then decarboxylated, either through heat or ultraviolet light exposure, to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plants. The process includes:

Cultivation: Growing cannabis plants with a high concentration of this compound.

Extraction: Using solvents such as ethanol or carbon dioxide to extract cannabinoids from the plant material.

Purification: Employing techniques like chromatography to isolate this compound from other cannabinoids and impurities

Chemical Reactions Analysis

Types of Reactions: Cannabichromene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cannabichromenic acid.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: this compound can undergo substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed

Major Products:

Oxidation: Cannabichromenic acid.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Cannabichromene has a wide range of scientific research applications:

Chemistry: Used as a reference compound in cannabinoid research and for the synthesis of cannabinoid derivatives.

Biology: Studied for its effects on the endocannabinoid system and its potential to modulate various biological processes.

Medicine: Investigated for its anti-inflammatory, analgesic, and neuroprotective properties. It has shown potential in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.

Industry: Used in the development of cannabinoid-based products, including pharmaceuticals, nutraceuticals, and cosmetics

Comparison with Similar Compounds

- Tetrahydrocannabinol (THC)

- Cannabidiol (CBD)

- Cannabinol (CBN)

- Tetrahydrocannabivarin (THCV) .

Cannabichromene stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in cannabinoid research and development.

Properties

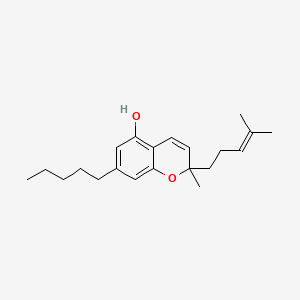

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLYTDXHDXWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942873 | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20675-51-8, 18793-28-7 | |

| Record name | (±)-Cannabichromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CANNABICHROMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20675-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABICHROMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

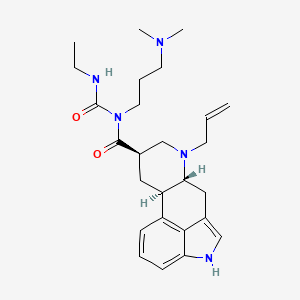

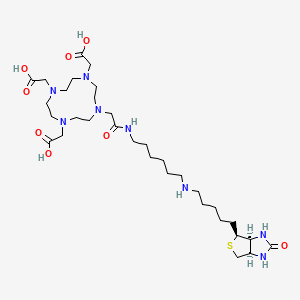

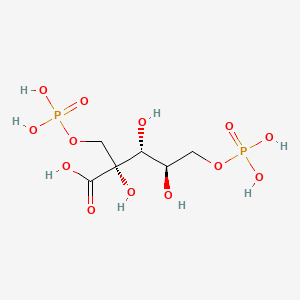

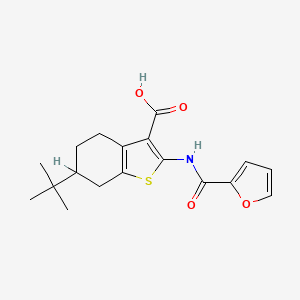

Feasible Synthetic Routes

Q1: How does Cannabichromene (CBC) interact with the endocannabinoid system?

A1: CBC exhibits low affinity for cannabinoid receptor type 1 (CB1) but is a selective agonist for cannabinoid receptor type 2 (CB2). [] In a study using AtT20 cells, CBC activated CB2 receptors, leading to hyperpolarization. [] This activation was antagonized by the CB2 antagonist AM630. [] Notably, CBC showed higher efficacy than Δ9-tetrahydrocannabinol (THC) in this assay. []

Q2: Does CBC interact with other receptors or ion channels?

A2: Yes, besides CB2, CBC also activates the transient receptor potential ankyrin 1 (TRPA1) channel. [] Both enantiomers of CBC activate TRPA1, but the (-) enantiomer shows greater potency. []

Q3: What are the downstream effects of CBC's interaction with CB2 and TRPA1?

A3: CBC's activation of CB2 receptors is linked to its anti-inflammatory effects. [, ] In murine models of arthritis, CBC, alone and in combination with cannabidiol (CBD), reduced inflammation markers. [] CBC's activation of TRPA1 might contribute to its analgesic properties observed in rodent studies. [, ]

Q4: What is the molecular formula and weight of CBC?

A4: CBC has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. []

Q5: What spectroscopic data are available for CBC?

A5: NMR spectroscopy (1D and 2D) and mass spectrometry (GC-MS and HRESIMS) have been used to elucidate the structure of CBC and its derivatives. [, , ]

Q6: Are there any known catalytic applications of CBC?

A6: While CBC itself doesn't have direct catalytic applications, research has identified marine bacterial flavoenzymes, Clz9 and Tcz9, that can catalyze the formation of this compound scaffolds from phytocannabinoid precursors. [] These enzymes have the potential for biocatalyst development and could be used for the bioproduction of CBC and related compounds.

Q7: Have computational methods been employed to study CBC?

A7: Yes, molecular dynamics simulations have been used to investigate the interaction of CBC with CYP enzymes, revealing insights into its metabolic pathways. [] For example, a 1 μs simulation showed CBC's stable binding to the active site of CYP2J2, facilitated by hydrogen bonds and water molecules. [] This interaction promotes the formation of hydroxy metabolites. []

Q8: How do structural modifications of CBC affect its activity?

A8: Research on CBC analogs and homologs, including cannabichromevarin (CBCV), reveals that modifications to the side chain can impact biological activity. [, ] Fluorination, as seen with 5-fluoro-CBC, can enhance brain penetration without significantly altering anticonvulsant effects. []

Q9: What formulation strategies have been explored to improve CBC's solubility and bioavailability?

A9: Co-dispersion delivery systems using Soluplus and Neusilin US2 have shown promise in enhancing the solubility and permeability of CBC. [] These systems demonstrated improved dissolution rates and permeability coefficients in simulated gastrointestinal conditions and across the blood-brain barrier. []

Q10: Are there specific regulations regarding the use and handling of CBC?

A10: While CBC itself is not typically subject to the same stringent regulations as THC, regulations surrounding cannabis-derived compounds are constantly evolving. Researchers and manufacturers must stay updated on local and international regulations pertaining to the production, handling, and labeling of CBC and related products.

Q11: What is known about the absorption and distribution of CBC?

A11: Studies in mice have shown that CBC is readily absorbed after intraperitoneal administration and demonstrates substantial brain penetration. [, ] Brain-plasma ratios ranged from 0.2 to 5.8 for CBC and its derivatives. []

Q12: What are the primary metabolic pathways of CBC?

A12: In vitro studies using hepatic microsomes from various species, including humans, have identified the major metabolic pathways of CBC. [, ] Hydroxylation of the pentyl and methylpentenyl side chains is a primary route of metabolism, with additional compounds formed through epoxidation and reduction. [, ] CYP2C9 appears to be a major enzyme involved in CBC metabolism in humans. []

Q13: Has CBC's efficacy been studied in animal models of disease?

A13: Yes, CBC has shown anticonvulsant properties in a mouse model of Dravet syndrome. [] It also demonstrated efficacy in reducing tumor growth and metastasis in mouse xenograft models of breast cancer. []

Q14: Have any targeted drug delivery strategies been explored for CBC?

A14: While specific targeted delivery approaches for CBC are still under investigation, research on improving its solubility and permeability, as seen with co-dispersion delivery systems, can be considered a step towards enhancing its targeted delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)